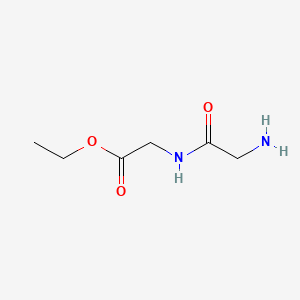

Glycine, N-glycyl-, ethyl ester

Description

Glycine, N-glycyl-, ethyl ester: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water, ethanol, DMSO, and methanol .

Properties

IUPAC Name |

ethyl 2-[(2-aminoacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAVEINQLWIXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211770 | |

| Record name | Ethyl glycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-74-7 | |

| Record name | Glycine, N-glycyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triethyl Orthoformate Method (Chinese Patent CN103864632B)

- Materials and Molar Ratios : Glycine, triethyl orthoformate, and dehydrated ethanol are used in a molar ratio of 1:1.15:8.

- Procedure :

- Dehydrated ethanol is cooled to -10°C in a reactor.

- Dry hydrogen chloride gas is slowly passed into the ethanol to form a hydrochloric acid-ethanol solution at pH 2.

- In a separate reactor, triethyl orthoformate and glycine are combined, followed by the slow addition of the hydrochloric acid-ethanol solution.

- Zinc chloride is added as a catalyst.

- The reaction mixture is stirred at room temperature for 1 hour, then heated to 75°C and maintained for 3 hours.

- Post-reaction, ethanol and ethyl formate are removed by distillation.

- The residue is washed with a 60% ethanol and 40% ether mixture, filtered, concentrated, recrystallized, and vacuum dried to yield glycine ethyl ester hydrochloride.

- Yield and Purity : The conversion rate exceeds 92%, with product purity ≥ 99.4%, melting point 144–146°C, and low impurities (glycine hydrochloride ≤ 0.6%).

Reaction Equation

$$

\text{H}2\text{NCH}2\text{COOH} + \text{HC(OC}2\text{H}5)3 + \text{HCl} \rightarrow \text{HCl} \cdot \text{H}2\text{NCH}2\text{COO} \text{C}2\text{H}5 + \text{HCOOC}2\text{H}5 + \text{C}2\text{H}_5\text{OH}

$$

Peptide Coupling Using Acetylene Ethers

The synthesis of this compound often involves peptide bond formation between glycine ethyl ester and protected amino acids or peptides. A notable method uses acetylene ethers as condensing agents.

Acetylene Ether Condensation (US Patent US2793204A)

- Method : Equimolar amounts of glycine ethyl ester and a protected amino acid (e.g., N-Cbz-glycine) are reacted with an excess of methoxy acetylene.

- Conditions : The reaction is carried out under reflux in ethyl acetate or heated in a closed flask at 50°C for 3 hours.

- Workup : Excess methoxy acetylene is removed under vacuum; the mixture is washed sequentially with water, hydrochloric acid, potassium carbonate solution, and dried over sodium sulfate.

- Product : The corresponding N-Cbz-glycyl-glycine ethyl ester crystallizes with a melting point of 79–80°C.

- Advantages : This method allows efficient peptide bond formation with good yields and purity.

Peptide Synthesis via 2-Thiothiazolone Activation

Another approach involves the use of 2-thiothiazolone to activate glycine ethyl ester for peptide bond formation.

Thiothiazolone Method (US Patent US2638467A)

- Procedure :

- 2-Thiothiazolone is suspended in chloroform and reacted with glycine ethyl ester and triethylamine at 0°C.

- After stirring and acidification with ethanolic hydrogen chloride, glycylglycine ethyl ester hydrochloride precipitates.

- Yields : Approximately 57% for glycylglycine ethyl ester hydrochloride.

- Variations : Similar procedures enable the synthesis of longer peptides such as glycylglycylglycine ethyl ester.

- Significance : This method provides an alternative peptide coupling strategy under mild conditions.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Product Form & Purity | Notes |

|---|---|---|---|---|

| Triethyl Orthoformate Method | Glycine + triethyl orthoformate + HCl in ethanol, ZnCl2 catalyst, 75°C, 4h total | >92 | Glycine ethyl ester hydrochloride, ≥99.4% purity, mp 144–146°C | Industrially viable, simple, cost-effective |

| Acetylene Ether Condensation | Glycine ethyl ester + N-protected amino acid + methoxy acetylene, reflux in ethyl acetate or 50°C, 3h | Not specified | N-Cbz-glycyl-glycine ethyl ester, mp 79–80°C | Efficient peptide bond formation |

| 2-Thiothiazolone Activation | 2-Thiothiazolone + glycine ethyl ester + triethylamine, chloroform, 0°C, acidification | ~57 | Glycylglycine ethyl ester hydrochloride | Mild conditions, useful for peptide elongation |

Research Findings and Practical Considerations

- The triethyl orthoformate method is favored for large-scale synthesis due to its high conversion efficiency, straightforward procedure, and relatively low cost.

- The acetylene ether condensation provides a robust method for coupling glycine ethyl ester with protected amino acids, facilitating peptide synthesis with good purity.

- The 2-thiothiazolone method, while yielding moderate product amounts, offers a mild alternative for peptide bond formation, especially useful in complex peptide assembly.

- Purification steps such as recrystallization and washing with ethanol-ether mixtures are critical to achieving high purity and desirable physical properties.

- Catalysts like zinc chloride improve reaction rates and yields in esterification and peptide coupling reactions.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-glycyl-, ethyl ester undergoes various chemical reactions, including:

Esterification: Formation of esters by reacting with alcohols.

Hydrolysis: Breaking down into glycine and ethanol in the presence of water.

Substitution Reactions: Involving nucleophiles that replace the ester group.

Common Reagents and Conditions:

Esterification: Requires alcohols and acids like hydrogen chloride.

Hydrolysis: Typically involves water or aqueous solutions.

Substitution Reactions: Often use nucleophiles under mild conditions.

Major Products:

Hydrolysis: Produces glycine and ethanol.

Substitution Reactions: Can yield various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview

Glycine, N-glycyl-, ethyl ester is a crucial intermediate in synthesizing various pharmaceuticals. Its role is particularly significant in developing drugs targeting neurological disorders due to its ability to facilitate peptide synthesis.

Case Study

A notable application involves the synthesis of peptides using glycine ethyl ester as a key reactant. Research indicates that it can be effectively used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for carboxyl footprinting studies of proteins, enhancing our understanding of protein interactions and functions .

Biochemical Research

Overview

In biochemical research, glycine ethyl ester is utilized to study amino acids and protein synthesis. It aids in elucidating metabolic pathways and cellular functions.

Findings

Studies have demonstrated that glycine derivatives can influence enzyme production and release. For instance, experiments showed that glycylglycine and its derivatives significantly affected the production of β-galactosidase, highlighting their potential in metabolic studies .

Food Industry

Overview

Glycine ethyl ester serves as a flavor enhancer and preservative in the food industry. Its incorporation improves taste and extends the shelf life of food products.

Application Example

The compound's ability to enhance flavor profiles has led to its use in various food formulations, ensuring better consumer acceptance and satisfaction.

Agricultural Applications

Overview

In agriculture, glycine ethyl ester is utilized in formulating fertilizers and pesticides. It enhances nutrient uptake in plants, promoting healthier growth.

Research Insights

Studies indicate that the compound can improve the efficacy of fertilizers by facilitating better absorption of nutrients by plant roots, thus optimizing growth conditions .

Cosmetic Formulations

Overview

Glycine ethyl ester is incorporated into skincare products for its moisturizing properties. It contributes to improved skin hydration and texture.

Product Development

Cosmetic formulations often leverage the compound's hydrating qualities to enhance product effectiveness, making it a valuable ingredient in moisturizing creams and lotions.

Data Summary Table

Mechanism of Action

The mechanism of action of glycine, N-glycyl-, ethyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

- Glycine ethyl ester

- Glycinamide

- N-acetyl glycine

- N-acetyl glycinamide

- Glycine methyl ester

- Glycyl glycine

Uniqueness: Glycine, N-glycyl-, ethyl ester is unique due to its specific applications in protein modification and its role as an intermediate in pharmaceutical synthesis. Unlike other glycine derivatives, it is particularly effective in carboxyl-footprinting studies and the synthesis of anti-inflammatory drugs .

Biological Activity

Glycine, N-glycyl-, ethyl ester (C6H12N2O3) is a compound of interest in biochemical research due to its potential biological activities. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

This compound is an amino acid derivative that combines glycine with an ethyl ester moiety. Its structure is significant for its interactions in biological systems, particularly in protein synthesis and enzymatic reactions.

1. Protein Crystallization

One notable application of glycine ethyl ester is in the field of protein crystallization. A study demonstrated that glycine ethyl ester can act as a precipitant for proteins, specifically using hen egg-white lysozyme (HEWL) as a model. The presence of charged amino acids and glycine derivatives improved the crystallization process, indicating that glycine ethyl ester can enhance protein structure determination techniques .

3. Adjuvant Activity

The compound has also been studied for its immunological properties. It was found that modifications involving glycine residues can influence the adjuvant activity of certain peptides, which are crucial for enhancing immune responses. This suggests that this compound could play a role in vaccine development by improving the efficacy of immunogenic compounds .

Case Studies

- Crystallization Study : In a controlled experiment using HEWL, researchers found that the inclusion of glycine ethyl ester significantly improved crystal quality and size compared to controls without it. This study highlights its utility in structural biology .

- Antimicrobial Testing : In vitro tests demonstrated that certain glycine derivatives significantly reduced the viability of Candida albicans, indicating that compounds similar to this compound may possess similar properties .

- Immunological Response : A study focusing on the substitution of amino acids in peptide structures showed that replacing specific residues with glycine reduced the adjuvant properties of those peptides, suggesting a nuanced role for glycine derivatives in modulating immune responses .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing glycine ethyl ester derivatives, and how can purity be validated?

- Methodological Answer : Glycine ethyl ester hydrochloride is typically synthesized via esterification of glycine with ethanol in the presence of hydrochloric acid. Key parameters include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (0–5°C) to minimize side reactions like over-esterification. Purity can be validated using nuclear magnetic resonance (NMR) spectroscopy to confirm esterification and titration to quantify residual HCl . For derivatives like N-(diphenylmethylene)glycine ethyl ester, Schlenk techniques are recommended to exclude moisture, and characterization via FT-IR (for imine stretching at ~1650 cm⁻¹) and mass spectrometry ensures structural integrity .

Q. How does glycine ethyl ester behave under acidic vs. alkaline hydrolysis, and what analytical methods are suitable for monitoring degradation?

- Methodological Answer : Under acidic conditions (pH < 3), glycine ethyl ester undergoes slow hydrolysis to glycine and ethanol, monitored via HPLC with UV detection (210 nm for ester absorption). In alkaline conditions (pH > 10), hydrolysis accelerates due to nucleophilic attack by hydroxide ions, quantified via pH-stat titration or kinetic studies using ¹H-NMR to track ester peak disappearance (~1.2 ppm for ethyl group). Activation energy (Eₐ) calculations via Arrhenius plots are critical for stability assessments .

Q. What spectroscopic techniques are most effective for characterizing glycine ethyl ester derivatives?

- Methodological Answer :

- ¹H-NMR : Ethyl ester protons appear as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The glycine α-proton resonates at δ 3.6–3.8 ppm .

- FT-IR : Ester carbonyl (C=O) stretching at 1730–1750 cm⁻¹ and NH₂/NH deformations at 1500–1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ for glycine ethyl ester at m/z 118.1) and fragmentation patterns .

Advanced Research Questions

Q. How do transition metals like Cu(II) influence the hydrolysis kinetics of glycine ethyl ester derivatives, and what mechanistic insights can be derived?

- Methodological Answer : Cu(II) promotes hydrolysis via coordination to the ester carbonyl and amino groups, forming a tridentate complex. Kinetic studies at pH >7.6 (I = 0.01M) show rate accelerations (~10³-fold) compared to uncatalyzed hydrolysis. Stopped-flow spectrophotometry and Job’s method (molar ratio 1:1 metal-ligand) confirm complex stoichiometry. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots reveal whether the mechanism is associative or dissociative .

Q. What role does glycine ethyl ester play in pH-sensitive biodegradable polymers, and how is degradation quantified?

- Methodological Answer : In polyphosphazenes, glycine ethyl ester acts as a hydrolytically labile side group. Degradation studies in vitro (pH 5–7.4) use gravimetric analysis to track mass loss and GPC to monitor molecular weight reduction. Two-stage degradation is observed: rapid side-chain cleavage (hydrolysis of ester to carboxylic acid) followed by slow backbone breakdown. ¹H-NMR detects residual ester groups (~4.1 ppm) and emerging glycine signals (~3.6 ppm) .

Q. How do nitrosation reactions of glycine ethyl ester generate mutagenic agents, and what experimental models validate this?

- Methodological Answer : Nitrosation with nitrite under acidic conditions produces alkylating agents (e.g., diazoacetates). In vitro mutagenicity is tested via Ames assay (Salmonella typhimurium strains TA98/TA100) with metabolic activation. Alkylation activity is quantified using 4-(p-nitrobenzyl)pyridine (NBP) assays, where purple dye formation (λmax = 560 nm) correlates with electrophilic potency. LC-MS identifies reactive intermediates like N-nitrosoglycine ethyl ester .

Contradictions and Data Gaps

- Synthesis Reproducibility : and describe glycine ethyl ester synthesis but differ in side-reaction mitigation (e.g., anhydrous vs. aqueous conditions). Researchers should validate protocols via controlled reagent purity and inert atmospheres.

- Degradation Kinetics : While and report hydrolysis rates, discrepancies in activation parameters (e.g., ΔH‡ = 50–70 kJ/mol) suggest solvent-dependent mechanisms. Comparative studies in dioxane/water mixtures are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.